molecular formula C19H16Br2N2 B14945537 N-[(2E)-1-(4-bromobenzyl)pyridin-2(1H)-ylidene]-1-(4-bromophenyl)methanamine

N-[(2E)-1-(4-bromobenzyl)pyridin-2(1H)-ylidene]-1-(4-bromophenyl)methanamine

Cat. No.: B14945537
M. Wt: 432.2 g/mol
InChI Key: MRWZKRIOVSVTFA-UHFFFAOYSA-N
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Description

N-[(2E)-1-(4-bromobenzyl)pyridin-2(1H)-ylidene]-1-(4-bromophenyl)methanamine is a complex organic compound characterized by the presence of bromine atoms attached to benzyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-1-(4-bromobenzyl)pyridin-2(1H)-ylidene]-1-(4-bromophenyl)methanamine typically involves the reaction of 4-bromobenzyl chloride with 2-pyridylamine under basic conditions to form the intermediate compound. This intermediate is then reacted with 4-bromobenzaldehyde in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-1-(4-bromobenzyl)pyridin-2(1H)-ylidene]-1-(4-bromophenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[(2E)-1-(4-bromobenzyl)pyridin-2(1H)-ylidene]-1-(4-bromophenyl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(2E)-1-(4-bromobenzyl)pyridin-2(1H)-ylidene]-1-(4-bromophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-4-bromobenzamide: Similar structure but lacks the pyridine ring.

    4-Bromobenzylamine: Contains the bromobenzyl group but lacks the pyridine and methanamine components.

Uniqueness

N-[(2E)-1-(4-bromobenzyl)pyridin-2(1H)-ylidene]-1-(4-bromophenyl)methanamine is unique due to the presence of both bromobenzyl and pyridine moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler compounds .

Properties

Molecular Formula

C19H16Br2N2

Molecular Weight

432.2 g/mol

IUPAC Name

N,1-bis[(4-bromophenyl)methyl]pyridin-2-imine

InChI

InChI=1S/C19H16Br2N2/c20-17-8-4-15(5-9-17)13-22-19-3-1-2-12-23(19)14-16-6-10-18(21)11-7-16/h1-12H,13-14H2

InChI Key

MRWZKRIOVSVTFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NCC2=CC=C(C=C2)Br)N(C=C1)CC3=CC=C(C=C3)Br

Origin of Product

United States

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